molecular formula C7H6FN3 B8061115 5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole

5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B8061115
M. Wt: 151.14 g/mol
InChI Key: JBWHXCOYZFFRRG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with methyl isocyanate, followed by cyclization to form the desired benzotriazole derivative. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzotriazole derivatives .

Scientific Research Applications

5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The fluorine and methyl groups enhance its binding affinity to enzymes and receptors, facilitating its biological activity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, its ability to penetrate cell membranes allows it to exert effects at the cellular level .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-benzo[d][1,2,3]triazole
  • 6-Methyl-1H-benzo[d][1,2,3]triazole
  • 5-Methyl-1H-benzo[d][1,2,3]triazole

Uniqueness

5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the methyl group increases its electron density, affecting its reactivity and binding interactions. These features make it a valuable compound for various applications, distinguishing it from other benzotriazole derivatives .

Properties

IUPAC Name

5-fluoro-6-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWHXCOYZFFRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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